molecular formula C30H31FN6O4S2 B2947637 4-(N,N-diethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 309969-37-7

4-(N,N-diethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2947637
CAS RN: 309969-37-7
M. Wt: 622.73
InChI Key: BLLJTIAUCWVEKQ-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C30H31FN6O4S2 and its molecular weight is 622.73. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis and Theoretical Studies

One study focused on the regioselective synthesis of benzamides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. Theoretical studies, including density functional theory (DFT) calculations, were used to investigate the synthesis process, providing insights into the mechanism and efficiency of these reactions (Moreno-Fuquen et al., 2019).

Structure-Activity Relationships

Research into fluorinated amide substituents within certain compounds led to discoveries in the field of medicinal chemistry, highlighting the potential for clinical evaluation due to promising pharmacological properties (Jacobs et al., 1994).

Antimicrobial Applications

A study explored the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity. The presence of a fluorine atom was noted as crucial for enhancing the activity against specific bacterial and fungal strains (Desai et al., 2013).

Carbonic Anhydrase Inhibition

Compounds containing sulfonamide inhibitors were investigated for their ability to inhibit carbonic anhydrase isoenzymes, showing nanomolar half maximal inhibitory concentration (IC50) values. This research provides a foundation for developing inhibitors targeting specific isoenzymes for therapeutic applications (Supuran et al., 2013).

Synthesis and Biological Activity

Another study focused on the synthesis and biological activity of oxadiazolin-thiones, revealing that certain synthesized compounds exhibited antimicrobial properties. This suggests potential for further exploration in the development of new antimicrobial agents (Havaldar & Khatri, 2006).

Fluorophores for Photophysical Studies

Research on novel blue-emitting fluorophores derived from triazole demonstrated the importance of fluorine in altering photophysical properties. Such compounds have applications in materials science and potentially in bioimaging technologies due to their fluorescence characteristics (Padalkar et al., 2015).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN6O4S2/c1-3-35(4-2)43(40,41)25-15-9-22(10-16-25)29(39)32-19-27-33-34-30(37(27)24-13-11-23(31)12-14-24)42-20-28(38)36-18-17-21-7-5-6-8-26(21)36/h5-16H,3-4,17-20H2,1-2H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLJTIAUCWVEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diethylsulfamoyl)-N-((4-(4-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

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